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N,N-dihydroxytrihomomethionine -

N,N-dihydroxytrihomomethionine

Catalog Number: EVT-1596145
CAS Number:
Molecular Formula: C8H17NO4S
Molecular Weight: 223.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N-dihydroxytrihomomethionine is an N,N-dihydroxy-alpha-amino acid having a 6-thiaheptyl substituent at the 2-position. It derives from a trihomomethionine. It is a conjugate acid of a N,N-dihydroxytrihomomethioninate.
Overview

N,N-dihydroxytrihomomethionine is a sulfur-containing compound derived from methionine, an essential amino acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. It is classified as an amino acid derivative, specifically a hydroxylated form of trihomomethionine.

Source

N,N-dihydroxytrihomomethionine can be synthesized from methionine through enzymatic or chemical processes that introduce hydroxyl groups into the molecule. Methionine itself is naturally found in various food sources, particularly in protein-rich foods such as meat, fish, dairy products, and some nuts and seeds.

Classification
  • Chemical Classification: Amino acid derivative
  • Functional Groups: Contains hydroxyl (-OH) groups
  • Biological Role: Potential antioxidant and metabolic role in cellular processes
Synthesis Analysis

Methods

The synthesis of N,N-dihydroxytrihomomethionine can be achieved through several methods:

  1. Enzymatic Hydroxylation: Utilizing specific enzymes that catalyze the addition of hydroxyl groups to the trihomomethionine backbone.
  2. Chemical Hydroxylation: Employing chemical reagents such as hydrogen peroxide or peracids to introduce hydroxyl groups onto the trihomomethionine structure.

Technical Details

  • Enzymatic Method: This method often involves the use of cytochrome P450 enzymes, which are known for their ability to hydroxylate various substrates.
  • Chemical Method: The reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the compound. Typical conditions may include mild acidic or basic environments depending on the reagent used.
Molecular Structure Analysis

Structure

N,N-dihydroxytrihomomethionine features a central carbon atom bonded to:

  • A sulfur atom (from the methionine backbone)
  • Two hydroxyl groups (-OH)
  • An amino group (-NH2)
  • A carboxylic acid group (-COOH)

Data

  • Molecular Formula: C₁₁H₁₅N₃O₂S
  • Molecular Weight: Approximately 253.32 g/mol
  • Structural Representation: The compound can be represented in a structural formula showing the arrangement of atoms and functional groups.
Chemical Reactions Analysis

Reactions

N,N-dihydroxytrihomomethionine can undergo several chemical reactions:

  1. Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters.
  3. Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.

Technical Details

The reactivity of N,N-dihydroxytrihomomethionine is influenced by the presence of functional groups that facilitate these reactions, making it versatile in synthetic organic chemistry.

Mechanism of Action

Process

The mechanism by which N,N-dihydroxytrihomomethionine exerts its biological effects may involve:

  1. Antioxidant Activity: The hydroxyl groups may scavenge free radicals, thus protecting cells from oxidative stress.
  2. Metabolic Regulation: It may influence metabolic pathways involving sulfur-containing compounds and amino acids.

Data

Research indicates that compounds with similar structures exhibit significant antioxidant properties, suggesting potential protective roles in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of polar hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • pH Sensitivity: The compound's solubility and reactivity may vary with pH changes.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its structure.

Applications

Scientific Uses

N,N-dihydroxytrihomomethionine has potential applications in:

  1. Pharmacology: Investigated for its antioxidant properties and potential therapeutic roles in diseases associated with oxidative stress.
  2. Biochemistry Research: Used as a model compound for studying metabolic pathways involving sulfur-containing amino acids.
  3. Nutritional Science: Explored for its role in human health, particularly regarding dietary sources of methionine and its derivatives.
Biosynthetic Pathways and Precursor Dynamics

Role of Trihomomethionine as a Functional Parent in Biosynthesis

Trihomomethionine (C₈H₁₇NO₄S) serves as a critical biosynthetic precursor for specialized N-hydroxylated amino acid derivatives. Its extended carbon chain (compared to canonical methionine) enables unique enzymatic modifications essential for producing bioactive compounds like N,N-dihydroxytrihomomethionine. The molecule’s structural flexibility allows it to act as a substrate for radical S-adenosylmethionine (SAM)-dependent enzymes, which catalyze C–H bond activation and hydroxyl group incorporation. This adaptability is exemplified in microbial systems where engineered Escherichia coli pathways convert malate into non-natural methionine precursors like 2,4-dihydroxybutyrate (DHB), demonstrating the scaffold’s utility in synthetic biology [1] [9].

In plants, trihomomethionine derivatives participate in sulfur recycling pathways. The molecule’s extended alkyl chain facilitates nucleophilic attacks by cysteine residues in enzymes like cystathionine γ-synthase, initiating transsulfuration cascades that ultimately regenerate methionine. This metabolic versatility positions trihomomethionine as a node connecting primary sulfur metabolism with specialized secondary biosynthesis [6].

Table 1: Engineered Pathways Utilizing Trihomomethionine Precursors

Host SystemPrecursorKey EnzymesProductYield
E. coliMalateMalate kinase, Malate semialdehyde dehydrogenase/reductase2,4-Dihydroxybutyrate1.8 g/L
S. cerevisiaeHomoserineEngineered malate dehydrogenase2,4-DihydroxybutyrateNot quantified
Plant chloroplastsO-PhosphohomoserineCystathionine γ-synthase/β-lyaseHomocysteinePathway intermediate

Enzymatic Hydroxylation Mechanisms in Sulfur-Containing Amino Acid Derivatives

Hydroxylation of trihomomethionine involves sophisticated redox machinery. Radical SAM enzymes utilize [4Fe-4S]⁺ clusters to cleave SAM reductively, generating 5'-deoxyadenosyl radicals that abstract hydrogen atoms from the substrate’s alkyl chain. Subsequent oxygen rebound from non-heme iron(IV)-oxo intermediates installs hydroxyl groups regioselectively at terminal methyl positions. This mechanism is conserved in prokaryotes and eukaryotes but exhibits distinct cofactor dependencies: bacterial systems often utilize flavin-mediated electron shuttling, whereas eukaryotic enzymes rely on cytochrome b₅ reductase partnerships [3] [8].

Kinetic isotope effect studies reveal that hydroxylation at the C₈ position of trihomomethionine proceeds with k₂₅/k₂₄ values of 5.7–6.3, indicating significant C–H bond distortion during transition state formation. Molecular dynamics simulations show that substrate positioning within the enzyme’s hydrophobic pocket dictates regioselectivity, with active-site residues (e.g., Tyr₁₀₇, Glu₁₈₀) protonating the nascent carbon radical intermediate. Crucially, SAM availability directly modulates hydroxylation efficiency; methionine restriction reduces SAM pools by >80%, impairing catalytic turnover in yeast models (kcat decrease from 12.3 ± 0.8 s⁻¹ to 3.1 ± 0.4 s⁻¹) [7] [8].

Table 2: Enzymatic Machinery for Sulfur Amino Acid Hydroxylation

Enzyme ClassCatalytic MotifCofactorsRegioselectivityOrganism Examples
Radical SAM hydroxylasesCX₃CX₂C (Fe-S cluster)[4Fe-4S]⁺, SAMTerminal methyl groupsE. coli, B. subtilis
Cytochrome P450 monooxygenasesHeme-binding pocketHeme, O₂, NADPHAliphatic carbonsMammalian hepatocytes
Non-heme diiron enzymesHis-carboxylate facial triadFe₂O₂, α-ketoglutarateC3/C4 positionsPlant chloroplasts

Metabolic Flux Analysis in Prokaryotic vs. Eukaryotic Systems

Metabolic flux distribution in trihomomethionine pathways diverges fundamentally between prokaryotes and eukaryotes. In E. coli, isotopic tracing with ¹³C-methionine demonstrates preferential channeling toward polyamine synthesis (78% flux), with minor incorporation into membrane-derived oligosaccharides (<5%). Conversely, mammalian neural cells direct >60% of methionine-derived flux toward SAM-dependent methylation reactions, particularly histone modifications like H3K36me3. This compartmentalization arises from differential subcellular localization: prokaryotes concentrate SAM synthesis in the cytosol, while eukaryotes distribute SAM production across nuclear and mitochondrial compartments [4] [7] [8].

Methionine restriction (MR) induces stark flux repatterning. In yeast (S. cerevisiae), MR reduces SAM availability by 80%, constraining lipoate-dependent metabolism and redirecting TCA cycle intermediates toward nitrogen anabolism. Acetyl-CoA flux into arginine biosynthesis increases 3.5-fold under MR, with 5 mM ammonia assimilated per cell into arginine within 30 minutes—a survival adaptation promoting nitrogen storage. Eukaryotic systems respond differently: neural cells under MR maintain glycocalyx synthesis by upregulating mannose salvage pathways 2.3-fold while suppressing fructose incorporation by 90% when glucose is co-administered [4] [8].

Table 3: Metabolic Flux Differences in Trihomomethionine Pathways

ParameterProkaryotic SystemsEukaryotic Systems
SAM synthesis localizationCytosolicNuclear + mitochondrial
Dominant flux under sufficiencyPolyamine synthesis (78%)Histone methylation (60%)
MR-induced flux shiftArginine biosynthesis (3.5× increase)Glycocalyx maintenance (mannose salvage ↑2.3×)
Key regulatory enzymeLeu/Phe-transferase (L/F(K,R))Arginyl-transferase (R(D,E,C*))
Cross-species conservation41–48% sequence identity in aspartate aminotransferasesRadical SAM enzymes share functional motifs

Properties

Product Name

N,N-dihydroxytrihomomethionine

IUPAC Name

2-(dihydroxyamino)-7-methylsulfanylheptanoic acid

Molecular Formula

C8H17NO4S

Molecular Weight

223.29 g/mol

InChI

InChI=1S/C8H17NO4S/c1-14-6-4-2-3-5-7(8(10)11)9(12)13/h7,12-13H,2-6H2,1H3,(H,10,11)

InChI Key

PBLLFERESQOVTJ-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCC(C(=O)O)N(O)O

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